Cashmeran

Descripción general

Descripción

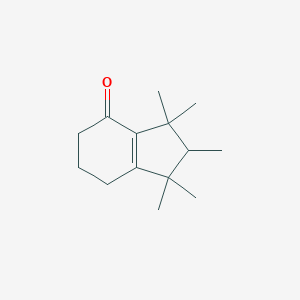

Cashmeran, also known as 6,7-dihydro-1,1,2,3,3-pentamethyl-4(5H)-indanone, is a synthetic fragrance ingredient widely used in the perfume industry. It was discovered by International Flavors and Fragrances in the 1970s. This compound is celebrated for its complex and multifaceted aroma, characterized by warm, musky, and woody notes. It is often used to add depth and sophistication to various fragrance compositions .

Métodos De Preparación

Cashmeran is synthesized through the oxidation of pentamethyl tetrahydroindene in the presence of a cobalt naphthenate catalyst . The process involves several steps:

Oxidation: Pentamethyl tetrahydroindene is oxidized using cobalt naphthenate as a catalyst.

Cyclization: The resulting product undergoes cyclization to form the characteristic structure of this compound.

Purification: The final product is purified to remove any impurities and obtain pure this compound.

Análisis De Reacciones Químicas

Cashmeran undergoes various chemical reactions, including:

Reduction: this compound can be reduced to form different derivatives, depending on the reagents and conditions used.

Common reagents used in these reactions include cobalt naphthenate for oxidation and various reducing agents for reduction reactions. The major products formed from these reactions include this compound and its derivatives .

Aplicaciones Científicas De Investigación

Applications in Perfumery

2.1 Fragrance Composition

Cashmeran is utilized in various fragrance formulations due to its complex scent profile. It contributes to the base notes of perfumes and is often combined with other ingredients to enhance the overall olfactory experience. Its ability to impart a soft and creamy texture makes it a favorite among perfumers.

2.2 Synthesis and Development

Recent studies have focused on the enantioselective synthesis of this compound and its derivatives. Research indicates that modifications to the molecular structure can lead to new odorants with desirable characteristics for use in high-end perfumes .

| Application Area | Description |

|---|---|

| Fragrance Development | Used as a base note in perfumes |

| Synthesis Techniques | Enantioselective synthesis explored for new derivatives |

Environmental Impact Studies

3.1 Endocrine Disruption Potential

Research has evaluated this compound's potential as an endocrine-disrupting chemical (EDC). Studies conducted using in vitro assays indicated that this compound does not exhibit significant estrogenic or androgenic activity at non-cytotoxic concentrations . The Danish QSAR database also did not indicate any endocrine disruption potential.

3.2 Environmental Presence

This compound has been detected in various environmental samples, including aquatic organisms. For instance, studies reported low concentrations of this compound in polar bear liver samples and blue mussels . These findings suggest limited bioaccumulation potential and minimal environmental risk concerning endocrine disruption.

| Environmental Study | Findings |

|---|---|

| EDC Assessment | No significant endocrine activity detected |

| Aquatic Organisms | Low concentrations found; minimal bioaccumulation risk |

Chemical Properties and Reactions

4.1 Oxidation Reactions

The oxidation of THPMI (a precursor) to produce this compound has been studied extensively. Research shows that various catalysts can influence the yield and selectivity of this compound production . Understanding these reactions is crucial for optimizing synthesis processes.

4.2 Atmospheric Chemistry

This compound's atmospheric behavior has also been investigated. It exhibits a relatively long lifetime against ozone oxidation in the atmosphere, which could impact indoor air quality by producing secondary hydroxyl radicals . This highlights the importance of studying its environmental fate.

| Chemical Property | Observations |

|---|---|

| Oxidation Mechanism | Catalysts affect yield and selectivity |

| Atmospheric Lifetime | Long-lived; potential impact on indoor air quality |

Case Studies

5.1 Case Study: Synthesis Optimization

A recent study aimed at optimizing the production of this compound through catalytic methods demonstrated that specific conditions could enhance yield while maintaining selectivity . This research lays the groundwork for more efficient industrial processes.

5.2 Case Study: Environmental Monitoring

Another study monitored this compound concentrations in aquatic environments, revealing low levels that do not pose significant ecological risks . This case study underscores the need for ongoing environmental assessments as fragrance compounds become more prevalent.

Mecanismo De Acción

The mechanism of action of Cashmeran involves its interaction with olfactory receptors in the nasal cavity. When inhaled, this compound molecules bind to specific olfactory receptors, triggering a signal transduction pathway that leads to the perception of its characteristic warm, musky, and woody aroma . The molecular targets involved in this process are the olfactory receptors, which are part of the G-protein-coupled receptor family .

Comparación Con Compuestos Similares

Cashmeran is often compared with other fragrance ingredients, such as Ambroxan and Iso E Super . Here are some key differences:

Ambroxan: Derived from ambergris, Ambroxan has a sweet, marine-like scent and is used to enhance the longevity and diffusion of perfumes.

Iso E Super: Known for its woody and amber-like scent, Iso E Super is often used to add depth and complexity to fragrances.

Similar compounds to this compound include:

- Ambroxan

- Iso E Super

- Phantolide

- Celetolide

- Traseolide

This compound’s unique combination of warm, musky, and woody notes sets it apart from these similar compounds, making it a valuable ingredient in the perfume industry.

Actividad Biológica

Cashmeran, chemically known as 4H-inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-, is a synthetic musk compound widely used in perfumery for its unique olfactory properties. While it is primarily recognized for its fragrance applications, understanding its biological activity is essential for assessing its environmental impact and safety in consumer products. This article explores the biological activity of this compound through various studies and findings.

This compound is classified as a non-aromatic musk and is noted for its musky and sweet scent profile. It is predominantly utilized in the fragrance industry due to its ability to blend well with other fragrance components, creating complex olfactory profiles .

Environmental Persistence and Bioaccumulation

Biodegradability : Studies indicate that this compound is not readily biodegradable. According to OECD Test Guideline (TG) 301C (MITI), it exhibited 0% biodegradation over 28 days, suggesting that it predominantly remains in aquatic environments .

Bioaccumulation Potential : The compound has a low potential for bioaccumulation in aquatic organisms. The octanol-water partition coefficient (log KOW) indicates that while there is some potential for bioaccumulation (log KOW ≥4.2), it does not meet the threshold for significant bioaccumulation hazards . A bioconcentration factor (BCF) study on Cyprinus carpio (carp) reported a BCF value of 157 L/kg wet weight, which is below the critical threshold of 2000 L/kg .

Toxicological Profile

This compound's toxicological data reveal minimal biological activity relevant to pharmacology. It is categorized as a slight skin irritant and an eye irritant, with potential allergic reactions noted in sensitive individuals. Furthermore, environmental studies suggest limited risk to aquatic life when used within regulated limits.

Table 1: Summary of Toxicological Effects

| Effect | Observation |

|---|---|

| Skin Irritation | Slight irritant |

| Eye Irritation | Potential irritant |

| Allergic Reactions | Possible in sensitive individuals |

| Aquatic Toxicity | Low risk at regulated concentrations |

Case Studies and Research Findings

Several studies have investigated the presence of this compound in environmental samples. For instance:

- Detection in Wildlife : this compound was found in polar bear liver samples from Greenland at concentrations below the limit of quantification (<5 ng/g wet weight) and up to 5.5 ng/g in other samples .

- Mussels and Fish : In blue mussels from Sweden, concentrations reached up to 1140 ng/g lipid weight attributed to industrial sources. Fish samples from various European locations contained this compound at levels ranging from 6.1 to 9.11 ng/g dry weight .

While specific mechanisms of action related to biological effects are not well-documented for this compound, some studies have explored its interactions within biological systems:

- Antimicrobial Activity : Isochromans and related compounds have shown anti-inflammatory and antimicrobial properties; however, direct evidence for this compound's antimicrobial efficacy remains limited .

- Endocrine Disruption : Concerns have been raised about synthetic musks like this compound potentially acting as endocrine disruptors due to their structural similarities with natural hormones; however, definitive studies are lacking .

Propiedades

IUPAC Name |

1,1,2,3,3-pentamethyl-2,5,6,7-tetrahydroinden-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-9-13(2,3)10-7-6-8-11(15)12(10)14(9,4)5/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIZGSAALSYARKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(C1(C)C)C(=O)CCC2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047399 | |

| Record name | Cashmeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Pellets or Large Crystals | |

| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

33704-61-9 | |

| Record name | (±)-Cashmeran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33704-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Cashmeran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033704619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cashmeran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRO PENTAMETHYLINDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZR4438MY4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.